4-methoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole family, a heterocyclic system characterized by fused thiazole and 1,2,4-triazole rings. Its structure includes a benzenesulfonamide group substituted with a methoxy moiety at the para position and an o-tolyl (ortho-methylphenyl) group on the thiazolo-triazole core. The methoxy substituent may influence electronic properties and solubility, while the o-tolyl group contributes to steric effects and π-π stacking interactions .
Properties
IUPAC Name |
4-methoxy-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-14-5-3-4-6-18(14)19-22-20-24(23-19)15(13-28-20)11-12-21-29(25,26)17-9-7-16(27-2)8-10-17/h3-10,13,21H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELWOEBDWBSFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a thiazole and triazole ring system, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 458.6 g/mol.
The biological activity of this compound may be attributed to its ability to interact with various biomolecular targets. Compounds containing thiazole and triazole moieties often exhibit antimicrobial, anticancer, and anti-inflammatory properties. The specific interactions at the molecular level include:
- Inhibition of Enzymatic Activity : Many thiazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
- Receptor Binding : The compound may bind to specific receptors in cancer cells, triggering apoptotic pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives have been reported as low as 0.008 μg/mL against Staphylococcus aureus and Streptococcus pneumoniae .
- A study on 1,2,4-triazole derivatives highlighted their effectiveness against various Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's potential as an anticancer agent is supported by several studies:
- A series of thiazolo[3,2-b][1,2,4]triazole derivatives were evaluated for their antitumor activity in the NCI 60 cancer cell line screen. Some showed promising results with IC50 values indicating effective inhibition at concentrations around 10 μM .
- Derivatives containing similar structural motifs have been shown to induce apoptosis in cancer cells without significant toxicity to normal cells .
Case Studies
- Antimicrobial Efficacy :
- Antitumor Properties :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O4S |
| Molecular Weight | 458.6 g/mol |
| Antimicrobial MIC | 0.008 - 0.046 μg/mL |
| Anticancer IC50 | ~10 μM |
Scientific Research Applications
Example Synthetic Route
- Formation of Thiazolo[3,2-b][1,2,4]triazole : A thiazole ring is fused with a triazole structure through cyclization reactions.
- Introduction of Substituents : The o-tolyl group and the ethyl chain are introduced via nucleophilic substitution reactions.
- Final Modifications : The methoxy and benzenesulfonamide groups are added to complete the synthesis.
Biological Activities
Research indicates that compounds similar to 4-methoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide exhibit a variety of biological activities:
- Anticancer Properties : Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess significant anticancer activity against various cancer cell lines. For instance, compounds have been screened against the NCI 60 cancer cell lines with promising results indicating selective cytotoxicity towards cancer cells while sparing normal cells .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
- Antimicrobial Activity : Compounds within this class have shown effectiveness against a range of microbial pathogens, suggesting potential applications in treating infections .
Case Studies
Several studies highlight the applications of compounds related to this compound:
- Anticancer Evaluation :
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| 4-Methoxy-N-(...) | NCI-H522 (NSCLC) | 52.79 |
| 4-Methoxy-N-(...) | CCRF-CEM (Leukemia) | -73.92 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazolo-Triazole Core
Key analogs differ in substituents on the thiazolo-triazole ring and aryl groups. Selected examples include:
Key Observations :
- Methoxy groups increase electron density, improving solubility .
- Steric Influence : The o-tolyl group in the target compound introduces steric hindrance compared to para-substituted analogs, possibly affecting reactivity and intermolecular interactions .
Sulfonamide Derivatives
Sulfonamide-containing analogs exhibit distinct pharmacological profiles:
Q & A
Q. What are the common synthetic routes for this compound, and what critical intermediates are involved?
The synthesis typically involves multi-step reactions starting with alkylation of 1,2,4-triazole precursors followed by cyclization. Key intermediates include 5-[4-(aryl)sulfonylphenyl]-4H-1,2,4-triazole-3-thiols, which undergo alkylation with phenacyl bromides to form thiazolo[3,2-b][1,2,4]triazole cores. Cyclization in concentrated sulfuric acid at controlled temperatures (0°C to room temperature) is critical for ring formation . Purification via recrystallization (ethanol/water) ensures product integrity.
Q. How is the structure confirmed post-synthesis?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., sulfonamide protons at δ 10–12 ppm, aromatic protons in the thiazole ring).
- X-ray Crystallography : Resolves spatial arrangement of the thiazolo-triazole core and sulfonamide moiety, confirming bond angles and torsion angles .
- HPLC-MS : Validates purity (>95%) and molecular weight .
Q. What pharmacological targets are associated with this compound?
Preclinical studies suggest activity against:
- Kinases : Inhibition of Nek2/Hec1 via sulfonamide-thiazole interactions .
- Cancer Cell Lines : Antiproliferative effects in MCF-7 (breast) and A549 (lung) cells, with IC values ranging 5–20 µM .
- Antimicrobial Targets : Disruption of bacterial cell wall synthesis in Gram-positive strains .
Advanced Questions
Q. How can reaction conditions be optimized for thiazolo-triazole ring formation?
Key parameters include:
- Acid Concentration : Use 98% HSO for efficient cyclization; lower concentrations yield incomplete ring closure .
- Temperature Control : Stirring at 0°C for 3 hours prevents side reactions (e.g., sulfonation of methoxy groups), followed by gradual warming to room temperature .
- Catalyst Screening : Pilot trials with Lewis acids (e.g., ZnCl) may enhance regioselectivity .
Q. What strategies address discrepancies in biological activity data across studies?
Contradictions in IC values or target specificity may arise from:
- Assay Variability : Standardize cell lines (e.g., ATCC-certified MCF-7 vs. non-certified variants) and incubation times (48–72 hours) .
- Compound Purity : Confirm via HPLC (>99%) to exclude impurities affecting bioactivity .
- Structural Analogs : Compare activity of derivatives (e.g., fluorostyryl vs. chlorostyryl substituents) to identify SAR trends .
Q. How to design dose-response experiments for anticancer evaluation?
- Cell Lines : Use a panel (e.g., NCI-60) to assess selectivity.
- Concentration Range : 0.1–100 µM with 3-fold serial dilution.
- Controls : Include cisplatin (positive) and DMSO (vehicle).
- Endpoint Assays : MTT or SRB at 72 hours; validate with flow cytometry (apoptosis markers) .
Q. What computational methods predict binding affinity to kinases?
- Molecular Docking : Use AutoDock Vina with Nek2 crystal structures (PDB: 2W5A) to map sulfonamide interactions in the ATP-binding pocket.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. How does the sulfonamide moiety influence pharmacokinetics?
- Solubility : The sulfonamide group enhances water solubility (~2.5 mg/mL at pH 7.4) but may reduce membrane permeability.
- Metabolism : Cytochrome P450 (CYP3A4) oxidation of the o-tolyl group generates hydroxylated metabolites; monitor via LC-MS/MS .
Notes
- Avoid commercial sources (e.g., BenchChem) per reliability guidelines.
- All methodologies are derived from peer-reviewed studies in synthetic chemistry and pharmacology.
- For structural analogs, prioritize derivatives with documented bioactivity (e.g., fluorostyryl-KA25 ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
